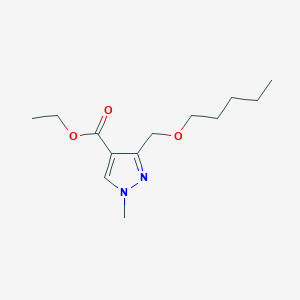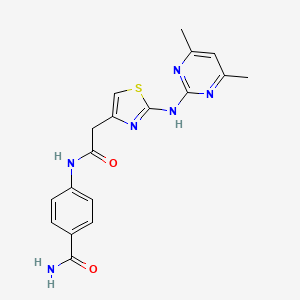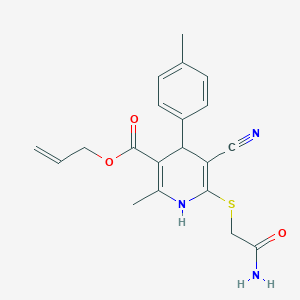
2-(Difluoromethyl)furan-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)furan-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3F3O3S It is characterized by the presence of a difluoromethyl group attached to a furan ring, which is further substituted with a sulfonyl fluoride group
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)furan-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and chemical processes.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a furan derivative with a difluoromethylating agent under controlled conditions
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)furan-3-sulfonyl fluoride may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)furan-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the sulfonyl fluoride group or the furan ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides or other reduced derivatives.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)furan-3-sulfonyl fluoride involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the sulfonyl fluoride group can act as a reactive site for further chemical modifications. These interactions can influence various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)furan-3-sulfonyl fluoride
- 2-(Chloromethyl)furan-3-sulfonyl fluoride
- 2-(Bromomethyl)furan-3-sulfonyl fluoride
Uniqueness
2-(Difluoromethyl)furan-3-sulfonyl fluoride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. The difluoromethyl group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(difluoromethyl)furan-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3O3S/c6-5(7)4-3(1-2-11-4)12(8,9)10/h1-2,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWSXEXXSFEKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1S(=O)(=O)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424914.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2424917.png)


![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)
![N-(3,4-dichlorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B2424923.png)



![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B2424928.png)

![2-ethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2424932.png)
